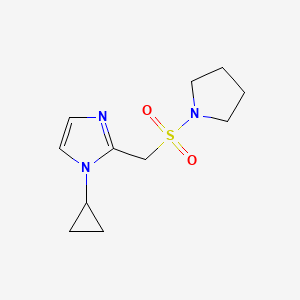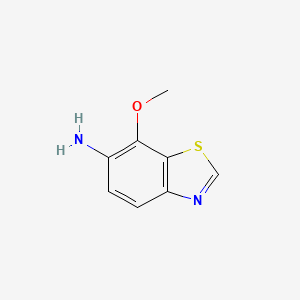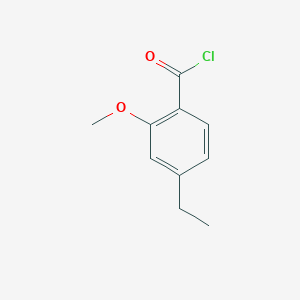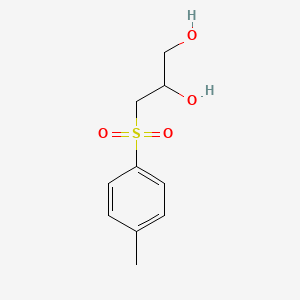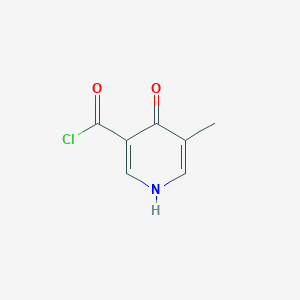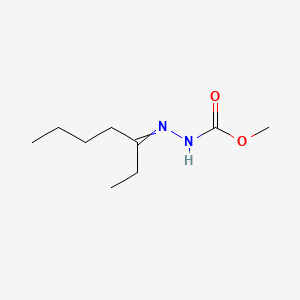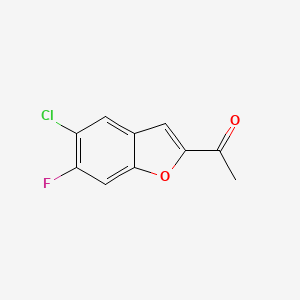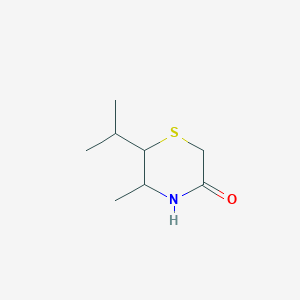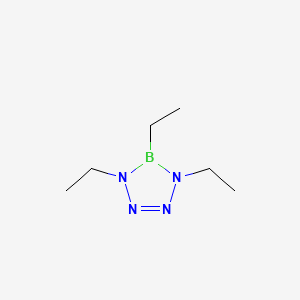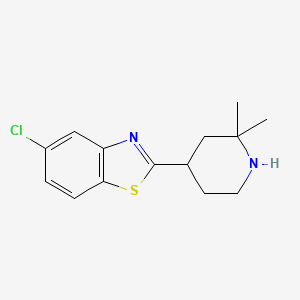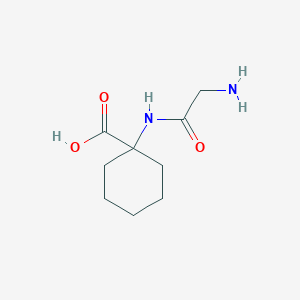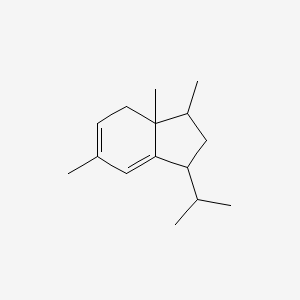
Cascarilladiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cascarilladiene is a sesquiterpene, a class of terpenes that consist of three isoprene units and have the molecular formula C15H24 . It is known for its presence in various plants and its potential biological activities. Sesquiterpenes like this compound are often found in essential oils and have been studied for their therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cascarilladiene involves the cyclization of farnesyl diphosphate (FDP) catalyzed by sesquiterpene synthases. This process can be carried out in microbial systems or plant platforms through genetic engineering . The reaction conditions typically involve the use of specific enzymes that facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, including the use of genetically modified microorganisms. These microorganisms are engineered to produce high yields of this compound by optimizing the biosynthetic pathways . This approach is advantageous as it allows for sustainable and scalable production.
Chemical Reactions Analysis
Types of Reactions: Cascarilladiene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the double bonds present in this compound, leading to the formation of saturated derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, altering its chemical properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas in the presence of a catalyst. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with unique chemical and biological properties.
Scientific Research Applications
Cascarilladiene has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is studied for its potential as a precursor for the synthesis of other valuable compounds.
Biology: In biological research, this compound is investigated for its role in plant defense mechanisms and its potential antimicrobial properties.
Medicine: this compound is explored for its therapeutic potential, including its anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of cascarilladiene involves its interaction with various molecular targets and pathways. For instance, it may exert its effects by modulating enzyme activities or interacting with cellular receptors. The specific pathways involved depend on the biological context and the target organism .
Comparison with Similar Compounds
Artemisinin: A sesquiterpene lactone known for its potent antimalarial activity.
Parthenolide: Another sesquiterpene lactone with notable anticancer properties.
Comparison: Cascarilladiene is unique in its structure and the specific biological activities it exhibits. While artemisinin and parthenolide are well-known for their therapeutic applications, this compound’s potential is still being explored, making it a compound of interest for future research.
Properties
CAS No. |
59742-39-1 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
3,3a,6-trimethyl-1-propan-2-yl-1,2,3,4-tetrahydroindene |
InChI |
InChI=1S/C15H24/c1-10(2)13-9-12(4)15(5)7-6-11(3)8-14(13)15/h6,8,10,12-13H,7,9H2,1-5H3 |
InChI Key |
IVBZYUKCNLJUDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=CC(=CCC12C)C)C(C)C |
boiling_point |
266.00 to 267.00 °C. @ 760.00 mm Hg |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


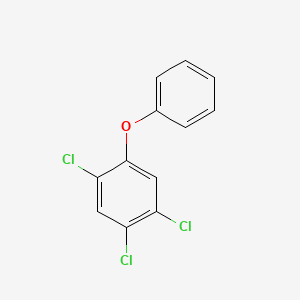
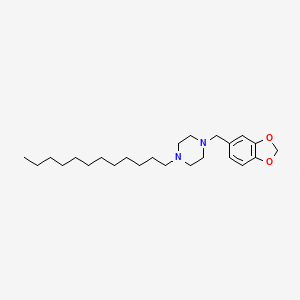
![5,7-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13944313.png)
